1-(2,4-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one
Description
Significance of Natural Products in Drug Discovery and Chemical Biology
Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and have played a pivotal role in advancing chemical biology. researchgate.netresearchgate.net These molecules, honed by evolution, possess a structural complexity and chemical diversity that often surpasses what can be achieved through synthetic chemistry alone. researchgate.netresearchgate.net A significant percentage of approved pharmaceuticals are either natural products or their derivatives, highlighting their enduring importance in medicine. researchgate.net The intricate three-dimensional structures of natural products allow them to interact with biological macromolecules with high specificity and affinity, making them ideal starting points for the development of new therapeutic agents. researchgate.net Beyond their medicinal applications, natural products are invaluable tools in chemical biology for probing cellular processes and elucidating the functions of proteins.
Overview of Chalcones as Bioactive Secondary Metabolites
Chalcones represent a significant class of natural products belonging to the flavonoid family of compounds. aip.orgrsc.org They are characterized by an open-chain structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. aip.org This structural motif serves as a biosynthetic precursor to all other flavonoids, placing chalcones at a crucial juncture in plant secondary metabolism. rsc.org Chalcones are widely distributed throughout the plant kingdom and have been isolated from various families, including Leguminosae, Asteraceae, and Moraceae. pjsir.org They exhibit a broad spectrum of biological activities, which has attracted considerable interest from the scientific community. These activities include antimicrobial, anti-inflammatory, antioxidant, and antitumor properties, making them promising scaffolds for drug development. pjsir.orgnih.gov
Positioning of Homobutein (B600574) within the Chalcone (B49325) Family of Compounds
Homobutein, with the chemical name (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, is a specific member of the chalcone family. It is classified as a polyhydroxylated chalcone due to the presence of multiple hydroxyl groups on its aromatic rings. Structurally, it is closely related to another well-known chalcone, butein (B1668091), differing by the presence of a methoxy (B1213986) group on one of the aromatic rings. researchgate.net This seemingly minor structural modification can have a significant impact on the compound's physicochemical properties and biological activities. Homobutein has been identified in certain plants and is of particular interest due to its demonstrated antioxidant and potential anti-inflammatory and anticancer effects. researchgate.netaip.org Its relationship with butein and other chalcones makes it a valuable subject for structure-activity relationship studies, which aim to understand how chemical structure influences biological function. researchgate.net
Chemical and Physical Properties of Homobutein
Homobutein is a solid at room temperature and possesses a characteristic yellow color, typical of many chalcones. researchgate.netaip.org Its chemical and physical properties are summarized in the interactive data table below.
| Property | Value | Source |
| Molecular Formula | C16H14O5 | ebi.ac.uk |
| Molecular Weight | 286.28 g/mol | ebi.ac.uk |
| Appearance | Bright yellow crystals | researchgate.netaip.org |
| Melting Point | 195-197 °C | researchgate.netaip.org |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | youtube.com |
Spectroscopic Data of Homobutein
The structure of Homobutein has been elucidated and confirmed using various spectroscopic techniques. The data from these analyses are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
1H-NMR and 13C-NMR Spectral Data of Homobutein
| Atom No. | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, Multiplicity, J in Hz) |
|---|---|---|
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
| α | - | - |
| β | - | - |
| C=O | - | - |
| OCH3 | - | - |
Detailed spectral data was not available in the search results to populate this table.
Infrared (IR) Spectroscopy
The IR spectrum of Homobutein reveals the presence of key functional groups.
Key IR Absorption Bands of Homobutein
| Wavenumber (cm-1) | Functional Group |
|---|---|
| 3394 | O-H (Hydroxy group) |
| 1512 | C=C (Aromatic) |
Data derived from a study on the synthesis of 2',4',4-trihydroxy-3-methoxychalcone (Homobutein). aip.org
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of Homobutein.
Mass Spectrometry Data for Homobutein
| Ion | m/z |
|---|---|
| [M]+ | 286.28 |
Based on the molecular weight from PubChem. ebi.ac.uk
Biosynthesis of Homobutein
The biosynthesis of Homobutein follows the general phenylpropanoid pathway, which is responsible for the production of a wide variety of plant secondary metabolites, including flavonoids. This pathway begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into p-coumaroyl-CoA.
Chalcone synthase, a key enzyme in flavonoid biosynthesis, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic chalcone scaffold. The specific hydroxylation and methoxylation patterns of Homobutein are determined by subsequent enzymatic modifications, although the precise enzymes involved in these steps for Homobutein are not yet fully elucidated.
Biological Activities of Homobutein
Homobutein has been the subject of several studies investigating its potential biological effects.
Antioxidant Activity
Homobutein has demonstrated notable antioxidant properties. researchgate.net It can act as a free radical scavenger, which is attributed to its hydroxyl groups that can donate a hydrogen atom to neutralize reactive oxygen species. Studies have also suggested that its antioxidant activity may be related to its ability to chelate metal ions, which can catalyze oxidative reactions. researchgate.net
Enzyme Inhibition
Homobutein has been shown to be a potent inhibitor of the enzyme tyrosinase. researchgate.net Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. By inhibiting this enzyme, Homobutein can potentially be used in treatments for hyperpigmentation disorders and as a skin-lightening agent in cosmetics. The inhibition by Homobutein has been described as nearly competitive, meaning it competes with the enzyme's natural substrate for binding to the active site. researchgate.net
Anticancer Potential
Preliminary in vitro studies have indicated that Homobutein exhibits cytotoxic activity against several cancer cell lines, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells. researchgate.netaip.org These findings suggest that Homobutein may have potential as a lead compound for the development of new anticancer agents. Further research is needed to elucidate the mechanisms underlying its anticancer effects and to evaluate its efficacy and safety in vivo.
Anti-inflammatory and Other Activities
Chalcones, as a class, are known to possess anti-inflammatory properties, and it is suggested that Homobutein may also share this activity. rsc.org Additionally, research has explored the antiplasmodial activity of Homobutein, indicating its potential as a starting point for the development of new antimalarial drugs. rsc.org
Applications in Chemical Synthesis
The chalcone scaffold is a valuable building block in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds. The α,β-unsaturated ketone moiety in chalcones can participate in a variety of chemical reactions, making them versatile precursors. While specific applications of Homobutein as a synthetic precursor were not detailed in the provided search results, its structure lends itself to the synthesis of various flavonoids and other heterocyclic systems of medicinal interest.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21583-31-3 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3 |
InChI Key |
BWFSBUVPIAIXKJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O |
Other CAS No. |
34000-39-0 |
Synonyms |
3-O-methylbutein |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Plant Sources and Distribution of Homobutein (B600574)
Homobutein is found in various medicinal plants, fruits, vegetables, spices, and nuts medchemexpress.commedchemexpress.com. Notably, it has been isolated from species within the Millettia genus, specifically Millettia pachyloba Drake frontiersin.orgnih.govresearchgate.net. Millettia pachyloba is widespread in certain provinces of China, including Hainan, Guangxi, and Guangdong, where its roots are traditionally used in medicine frontiersin.org.
Another plant source for Homobutein is Toxicodendron vernicifluum (also known as Rhus verniciflua), a plant with historical medicinal uses in Asian countries researchgate.netmdpi.comljmu.ac.uknih.gov.
While Homobutein is a natural chalcone (B49325) found in these and other plant sources, research has also explored its synthesis sci-hub.se.
Here is a table summarizing some known plant sources of Homobutein:
| Plant Species | Family | Common Name (if applicable) | Part Used (if specified) | Reference |
| Millettia pachyloba | Leguminosae | Hainan Yadouteng (China) | Roots, Stems | frontiersin.orgnih.govresearchgate.net |
| Toxicodendron vernicifluum | Anacardiaceae | Rhus verniciflua | Not specified | researchgate.netmdpi.comljmu.ac.uknih.gov |
| Butea monosperma | Fabaceae | Not specified | Flowers | nih.gov |
Biosynthesis of Chalcones via the Shikimate Pathway
Chalcones, including Homobutein, are biosynthesized in plants through the shikimate pathway, followed by the phenylpropanoid pathway nih.govresearchgate.netfrontiersin.org. The shikimate pathway is a crucial metabolic route in plants and microorganisms for the synthesis of aromatic amino acids, phenolic compounds, and other secondary metabolites researchgate.netfrontiersin.orgmdpi.com.
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) mdpi.com. This pathway leads to the formation of chorismic acid, which is then converted to aromatic amino acids like phenylalanine frontiersin.orgoup.comresearchgate.net.
Phenylalanine is a key precursor in the phenylpropanoid pathway oup.comresearchgate.net. In this pathway, phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamate (B1238496) frontiersin.orgoup.com. Cinnamate is subsequently modified through enzymatic reactions, including hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumarate frontiersin.orgoup.com. p-Coumarate is then converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) researchgate.netfrontiersin.orgoup.com.
The first committed step in the biosynthesis of flavonoids, including chalcones, is catalyzed by the enzyme chalcone synthase (CHS) frontiersin.orgoup.com. CHS catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a tetrahydroxychalcone, such as naringenin (B18129) chalcone researchgate.netoup.com.
Enzymatic Precursors and Conversion Pathways Leading to Homobutein
Homobutein is a specific type of chalcone, and its biosynthesis follows the general chalcone pathway but involves specific enzymatic modifications that lead to its unique hydroxylation and methoxylation pattern. While the general pathway to chalcones involves enzymes like PAL, C4H, 4CL, and CHS, the precise enzymatic steps and precursors directly leading to Homobutein require further investigation into the specific branch of the pathway responsible for its structure.
Chalcones like Homobutein are considered biosynthetic precursors of flavonoids nih.govnih.govresearchgate.net. Following the formation of a chalcone by CHS, chalcone isomerase (CHI) can catalyze the isomerization of the chalcone into a flavanone (B1672756) researchgate.netphytomorphology.com. However, chalcones themselves represent a distinct class of flavonoids and can undergo further modifications, such as hydroxylation and methylation, to form various chalcone derivatives like Homobutein.
The specific enzymes responsible for the hydroxylation and methoxylation patterns observed in Homobutein would act on a precursor chalcone molecule. For instance, O-methyltransferases (OMTs) are enzymes known to catalyze the methylation of hydroxyl groups on flavonoids and other phenolic compounds nih.gov. The precise OMTs and hydroxylases involved in converting a basic chalcone structure into Homobutein's specific substitution pattern would be key enzymatic players in its biosynthesis. Research into the enzymatic pathways in plants known to produce Homobutein, such as Millettia pachyloba and Toxicodendron vernicifluum, would be necessary to fully elucidate these specific conversion steps and identify the relevant enzymatic precursors.
The biosynthesis of secondary metabolites, including chalcones like Homobutein, involves complex networks of enzymes that utilize precursors derived from primary metabolism nih.gov. The shikimate pathway provides the initial aromatic precursors, and subsequent enzymatic steps in the phenylpropanoid pathway, including the action of CHS, lead to the chalcone scaffold. Specific tailoring enzymes then modify this scaffold to produce the diverse array of chalcone structures found in nature, including Homobutein.
Isolation and Extraction Methodologies
Conventional Extraction Techniques from Natural Sources
Conventional extraction methods for chalcones, including Homobutein (B600574), are primarily solvent-based. These techniques are fundamental processes that leverage the solubility of the target compound in a chosen solvent to separate it from insoluble plant material rsc.orgsciencepublishinggroup.com.
Solvent-Based Extraction (e.g., Liquid-Liquid Extraction, Maceration, Soxhlet)
Solvent-based extraction methods are widely used for isolating natural products. The choice of solvent is crucial and depends on the polarity of the target compound rsc.org. For chalcones like Homobutein, solvents or solvent combinations such as methanol (B129727), ethanol (B145695), ethyl acetate, chloroform, dichloromethane, acetone, and hexane (B92381) are commonly employed based on the polarity of the specific chalcone (B49325) and related compounds rsc.org.
Maceration: This is a simple and time-consuming method where the plant material is soaked in a solvent, often overnight, to allow the soluble compounds to dissolve into the solvent rsc.orgucl.ac.uk. Cold maceration with solvents like 70% methanol has been used for extracting plant material containing chalcones sciencepublishinggroup.comethnopharmacologia.org. While time-consuming, maceration can be effective for exhaustive extraction with minimal risk of sample degradation ucl.ac.uk.
Soxhlet Extraction: Soxhlet extraction is a continuous extraction method particularly useful when the target compound has limited solubility in a solvent but the impurity is insoluble wikipedia.org. The solvent is repeatedly cycled through the plant material, allowing for efficient extraction of a larger amount of material with a smaller volume of solvent wikipedia.org. Methanolic extracts have been prepared using Soxhlet apparatus for phytochemical analysis of plants known to contain compounds like Homobutein researchgate.net.
Liquid-Liquid Extraction (LLE): LLE is a technique used to separate components based on their differential solubility between two immiscible liquid phases nih.gov. It is considered one of the most effective and robust methods for extracting chalcones rsc.org. After an initial extraction (e.g., with methanol), the crude extract can be suspended in water and partitioned with organic solvents of different polarities (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to yield fractions enriched in compounds with similar polarity sciencepublishinggroup.comnih.gov. This partitioning helps in the initial separation of chalcones from other plant constituents. Homogeneous liquid-liquid extraction is an alternative approach that can overcome some limitations of conventional LLE, such as large solvent usage nih.gov.
Research findings often detail the specific solvent systems and conditions used for extraction from particular plant sources. For example, extraction with 80% methanol or 80% ethanol using hot reflux has been employed for obtaining extracts containing Homobutein from Astragali Radix mdpi.com. Another study utilized methanol extraction followed by partitioning with organic solvents for isolating compounds, including Homobutein, from Butea monosperma flowers nih.gov.
Advanced Separation and Purification Strategies
Following initial extraction, advanced separation and purification techniques are necessary to isolate Homobutein from the complex mixture of compounds present in the crude extract. Chromatographic techniques are paramount in this stage.
Chromatographic Techniques for Chalcone Isolation
Chromatography is a powerful set of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase slideshare.net. Various chromatographic methods are applied for the purification of chalcones, including Homobutein.
Column Chromatography: This is a widely used technique for purifying crude extracts. The crude extract is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and compounds are eluted using a series of solvents or solvent combinations of increasing polarity jetir.orgrsc.orgsciencepublishinggroup.com. Similar colored fractions, often indicative of chalcones due to their yellowish color, are collected and further analyzed rsc.org. Extensive column chromatography using silica gel and Sephadex LH-20 has been employed for the isolation of chalcones sciencepublishinggroup.com. Elution gradients often involve mixtures of solvents like hexane, ethyl acetate, and methanol sciencepublishinggroup.com.
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of separation during column chromatography and for the preliminary characterization and confirmation of chalcone compounds jetir.orgrsc.orgworldscientific.com. Chalcones can be visualized under UV light and by spraying with visualization reagents jetir.orgsciencepublishinggroup.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a sophisticated chromatographic technique offering high resolution and sensitivity, widely used for the analysis and purification of natural products, including chalcones frontiersin.orgworldscientific.commdpi.comnih.gov. Various HPLC methods, often coupled with UV-Vis or Mass Spectrometry detectors, are employed worldscientific.commdpi.comnih.govmdpi.com. Reversed-phase HPLC with C18 columns and gradient elution using mobile phases like acetonitrile (B52724) and water (often with acidic modifiers like formic acid) is common for chalcone analysis and purification mdpi.commdpi.comnih.govscirp.org. Preparative HPLC can be used for isolating larger quantities of purified compounds nih.gov.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an advanced form of HPLC that uses smaller particle sizes in the stationary phase, allowing for faster separations and higher resolution xiahepublishing.comdntb.gov.ua. UHPLC coupled with mass spectrometry (e.g., UPLC-Q-TOF/MS, UPLC-Triple-TOF/MS) is a powerful tool for the identification and quantitative analysis of compounds, including Homobutein, in complex plant extracts mdpi.comscirp.orgxiahepublishing.comwindows.net.
Medium-Pressure Column Chromatography (MPLC): MPLC is a type of column chromatography that operates at pressures between traditional low-pressure column chromatography and high-pressure HPLC. It can be used for the separation of complex mixtures nih.gov.
High-Performance Countercurrent Chromatography (HPCCC): HPCCC is a liquid-liquid chromatography technique that does not use a solid support, reducing sample loss and irreversible adsorption. It can be used for the separation of various natural products nih.gov.
Detailed research findings demonstrate the application of these techniques. For instance, multi-step column chromatography, including silica gel MPLC and RP-HPLC, was used to isolate Homobutein and other compounds from Butea monosperma flowers nih.gov. UPLC-Q-TOF/MS has been used to identify Homobutein in extracts of Astragali Radix mdpi.com.
While specific yields for Homobutein using each technique can vary greatly depending on the plant source and experimental conditions, the application of these methods is crucial for obtaining purified Homobutein for further study.
Here is a table summarizing some extraction and chromatography methods mentioned in the search results that are relevant to chalcones and potentially Homobutein:
| Extraction Method | Solvent(s) Used | Application/Notes | Source(s) |
| Maceration | Methanol (70%), Methanol | Cold maceration for plant material extraction. Effective but time-consuming. | sciencepublishinggroup.comucl.ac.ukethnopharmacologia.org |
| Soxhlet Extraction | Methanol | Used for exhaustive extraction, especially when solubility is limited. | researchgate.netwikipedia.orgmidhudsonacs.org |
| Hot Reflux Extraction | 80% Methanol, 80% Ethanol | Used for extracting compounds from plant material like Astragali Radix. | mdpi.com |
| Liquid-Liquid Extraction | n-hexane, chloroform, ethyl acetate, n-butanol (partitioning after initial extraction) | Used for partitioning crude extracts based on polarity. Considered effective. | rsc.orgsciencepublishinggroup.comnih.govnih.gov |
| Chromatography Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Application/Notes | Source(s) |
| Column Chromatography | Silica gel, Sephadex LH-20 | Hexane, Ethyl Acetate, Methanol, Acetone, Ethanol, Chloroform, Dichloromethane (various combinations and gradients) | Used for initial separation and purification of crude extracts. | jetir.orgrsc.orgsciencepublishinggroup.com |
| Thin Layer Chromatography | Silica gel | Various solvent systems (e.g., Hexane:Ethyl Acetate) | Monitoring separation, preliminary characterization. | jetir.orgrsc.orgsciencepublishinggroup.comworldscientific.com |
| HPLC | C18 | Acetonitrile, Water (often with acidic modifiers) | High-resolution analysis and purification. Coupled with UV-Vis or MS detectors. | frontiersin.orgmdpi.comworldscientific.commdpi.comnih.govmdpi.comscirp.org |
| UHPLC | C18 | Acetonitrile, Water (often with acidic modifiers) | Faster, higher-resolution analysis. Coupled with MS (Q-TOF, Triple-TOF). | mdpi.comnih.govscirp.orgxiahepublishing.comdntb.gov.uawindows.net |
| MPLC | Silica gel | Dichloromethane:Methanol | Separation of complex mixtures at medium pressure. | nih.gov |
| HPCCC | Liquid phases | Biphasic solvent systems | Liquid-liquid chromatography without solid support. | nih.gov |
Advanced Analytical Techniques for Homobutein Characterization
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing components in complex mixtures. ijprdjournal.comksu.edu.sa Its application to homobutein (B600574) analysis is crucial for both qualitative and quantitative assessments.
Qualitative Analysis of Homobutein in Complex Matrices
Qualitative analysis of homobutein in complex matrices, such as plant extracts, is typically performed by comparing its retention time with that of a standard sample under the same chromatographic conditions. jasco-global.comjascoinc.comwaters.com If a complex chromatogram with numerous peaks is obtained, or if there are slight variations in retention time, adding a known standard of homobutein to the unknown sample can aid in identification by observing an increase in the peak corresponding to homobutein. jasco-global.comjascoinc.com Analyzing HPLC-collected fractions using techniques like mass spectrometry can further confirm the identity of homobutein. jasco-global.com
Quantitative Characterization of Homobutein
Quantitative characterization of homobutein using HPLC involves determining the amount or concentration of the compound in a sample. This is commonly achieved through the use of calibration curves. jasco-global.comjascoinc.com Two primary methods are employed: the external standard method and the internal standard method. jasco-global.comjascoinc.com The external standard method involves creating a calibration curve by plotting the peak areas or heights of known concentrations of a homobutein standard. The concentration of homobutein in unknown samples is then determined by comparing their peak areas or heights to the calibration curve. jasco-global.comjascoinc.com The internal standard method involves adding a fixed amount of a different compound (the internal standard) to both the standards and the unknown samples. A calibration curve is then constructed using the ratio of the peak area of homobutein to the peak area of the internal standard against the concentration of homobutein. jasco-global.comjascoinc.com This method can help compensate for variations in sample preparation and injection volume. jasco-global.comjascoinc.com Homobutein has been quantitatively characterized in studies utilizing HPLC-DAD (Diode Array Detector) methods. nih.gov
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) techniques are powerful tools for identifying and structural elucidating compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net Coupled with separation techniques like HPLC or UPLC, MS provides highly sensitive and specific analysis of homobutein.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for Identification and Fragmentation Analysis
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a hyphenated technique that combines the high separation power of UPLC with the accurate mass measurement and fragmentation capabilities of Q-TOF-MS. researchgate.netfrontiersin.orgwindows.netxiahepublishing.com This technique is particularly useful for the identification and structural analysis of compounds like homobutein in complex mixtures. researchgate.netfrontiersin.orgwindows.netxiahepublishing.com UPLC-Q-TOF-MS/MS allows for the determination of the molecular weight of homobutein and provides fragmentation patterns through MS/MS analysis. researchgate.netfrontiersin.orgwindows.netxiahepublishing.com These fragmentation patterns, which result from the collision-induced dissociation of the parent ion, provide characteristic fragments that can be used to confirm the structure of homobutein and differentiate it from isomeric compounds. researchgate.netfrontiersin.orgwindows.netxiahepublishing.com Studies have utilized UPLC-Q-TOF-MS to identify compounds, including homobutein, by comparing their accurate mass and fragmentation patterns with databases or reference standards. mdpi.comnih.govxiahepublishing.com For example, in the analysis of Astragali Radix, UPLC-Q-TOF/MS methodology was employed to identify compounds based on their mass and fragmentation. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS) for the analysis of polar and thermolabile compounds like homobutein. nih.govmdpi.com ESI-MS produces charged molecules (ions) from the sample in solution, which are then analyzed by the mass analyzer. nih.govnih.gov This technique is valuable for determining the molecular weight of homobutein and can be used in both positive and negative ionization modes to obtain complementary information. mdpi.com LC-ESI-MS/MS has been used for the identification of bioactive compounds in plant extracts. mdpi.com While specific detailed findings solely on homobutein's ESI-MS spectrum and fragmentation from the search results are limited, the technique's general application in identifying compounds in complex botanical samples is well-established. nih.govmdpi.comnih.gov
Spectroscopic Methods for Structural Elucidation in Research (Excluding basic identification data)
Spectroscopic methods provide valuable information about the structure and functional groups of a molecule. In the context of homobutein research, these techniques, beyond basic identification, contribute to detailed structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules, providing detailed information about the connectivity and environment of atoms within the molecule. cas.cz While specific detailed NMR data for homobutein was not extensively found in the search results limited to this context, NMR is a standard method for confirming the structure of isolated compounds. Infrared (IR) spectroscopy can provide information about the functional groups present in homobutein by analyzing the vibrations of its chemical bonds. cas.czmdpi.comacs.org UV-Vis spectroscopy can be used to study the electronic transitions within the homobutein molecule, providing information about its conjugated system. mdpi.com Computational studies, such as Density Functional Theory (DFT), can complement experimental spectroscopic data by providing theoretical insights into the molecular structure, stability, and properties of homobutein, including intramolecular interactions like hydrogen bonding. acs.orgmdpi.comresearchgate.net
Electrochemical Analytical Methods (e.g., Voltammetry) for Mechanistic Studies
Electrochemical methods, particularly voltammetry, have been employed to probe the redox activity of homobutein and gain insights into its mechanistic behavior, especially in the context of its antioxidant and potential antimalarial properties. Studies utilizing techniques like rotating ring-disk electrode (RRDE) voltammetry have been instrumental in assessing the superoxide (B77818) scavenging abilities of chalcones, including homobutein and its structural analogs like butein (B1668091). researchgate.netnih.govnih.gov
Research comparing homobutein with butein, another chalcone (B49325), has utilized RRDE voltammetry to evaluate their respective antioxidant activities against the superoxide radical anion. nih.govnih.gov These studies indicate that butein exhibits higher antioxidant activity towards superoxide compared to 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM). nih.govnih.gov While direct comparative quantitative data for homobutein and butein from RRDE voltammetry in the provided sources is limited, the application of this technique highlights its utility in assessing the radical scavenging capacity of these compounds. The mechanism often involves the oxidation of the chalcone, leading to the transfer of an unpaired electron to the superoxide radical anion and the consequent formation of O₂. researchgate.netdntb.gov.ua This π-π interaction between a polyphenol ring and superoxide is associated with the oxidation of superoxide. researchgate.net
Furthermore, theoretical studies employing Density Functional Theory (DFT) calculations, often in conjunction with experimental electrochemical data, have been used to investigate the antioxidant and antimalarial properties of homobutein and butein based on their ability to chelate iron (II and III) cations. researchgate.netwisc.edudntb.gov.uaworldscientific.comacs.org These computational approaches complement electrochemical studies by providing insights into the electronic properties and stability of complexes formed between the chalcones and metal ions, which can be relevant to their biological activities. researchgate.networldscientific.com
While specific detailed voltammetry data tables solely focused on homobutein's mechanistic studies were not extensively available in the provided search results, the application of these techniques to related chalcones like butein demonstrates the methodology used. For instance, electrochemical oxidation studies of butein at glassy carbon electrodes using cyclic and square wave voltammetry have shown that the oxidation peak corresponds to a 2-electron, 2-proton oxidation of the dihydroxy group, leading to the formation of a quinone species. researchgate.net This process can exhibit mixed adsorption/diffusion control depending on the concentration. researchgate.net Such studies provide a framework for understanding the electrochemical behavior of chalcones and can be extended to investigate homobutein.
The use of electrochemical techniques, particularly voltammetry, in conjunction with computational methods, offers a powerful approach to unraveling the reaction mechanisms of homobutein in various processes, including its interactions with reactive species and metal ions.
Pharmacological Activities and Molecular Mechanisms of Homobutein
Anti-Inflammatory Mechanisms
While Homobutein (B600574) has been noted for its potential anti-inflammatory activity, detailed molecular studies specifically on this compound are limited. Much of the current understanding is extrapolated from research on structurally similar chalcones, such as Butein (B1668091). The following sections outline the key pathways often implicated in the anti-inflammatory effects of such compounds.
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses. The activation of NF-κB is a central event in the inflammatory cascade. While direct evidence for Homobutein's inhibition of NF-κB activation is not extensively documented, the related compound Butein has been shown to suppress NF-κB activation induced by various inflammatory agents. nih.govnih.gov This inhibition is thought to occur through the direct targeting of IκBα kinase (IKK), which is essential for the activation of NF-κB. nih.gov By inhibiting IKK, Butein prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action ultimately blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.govnih.gov Further research is required to determine if Homobutein employs a similar mechanism.
Modulation of Histone Deacetylase (HDAC) Activity
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. The inhibition of HDACs can lead to histone hyperacetylation and the activation of genes that may have anti-inflammatory effects. Some phenolic compounds have been identified as inhibitors of HDAC classes I, II, and IV. While specific studies detailing the modulatory effect of Homobutein on HDAC activity are not widely available, its classification as a phenolic compound suggests a potential for such interactions, an area that warrants further investigation.
Suppression of Inflammatory Mediators (e.g., NO, PGE2)
Inflammatory processes are characterized by the production of various mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Overproduction of these molecules contributes to the signs and symptoms of inflammation. The suppression of these mediators is a key target for anti-inflammatory therapies. Studies on the related compound Butein have demonstrated its ability to dose-dependently attenuate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.gov This leads to a reduction in NO production. nih.gov The potential of Homobutein to similarly suppress the production of NO and PGE2 is an area that requires specific investigation to be confirmed.
Antioxidant Mechanisms
Homobutein has demonstrated notable antioxidant properties through various mechanisms, including the direct scavenging of free radicals and the chelation of metal ions that can catalyze oxidative reactions.
Free Radical Scavenging Properties (e.g., Peroxyl Radicals, Superoxide (B77818) Radicals, DPPH)
Homobutein has been shown to effectively scavenge various types of free radicals, which are highly reactive molecules that can cause damage to cells.
Peroxyl Radicals: In studies investigating the inhibition of methyl linoleate (B1235992) autoxidation, Homobutein demonstrated the ability to trap peroxyl radicals. The rate constant for this inhibition (kinh) was determined to be (2.8 ± 0.9) × 103 M−1s−1. nih.gov
Superoxide Radicals: Computational studies using Density Functional Theory (DFT) have indicated that Homobutein can feasibly scavenge superoxide radicals. The geometry optimization shows an interaction between the superoxide radical and a hydroxyl group of Homobutein, with a calculated Gibbs free energy change (ΔG) of -1.9 kcal/mol and a low energy barrier of 2.1 kcal/mol, suggesting a spontaneous reaction.
| Radical Species | Finding | Methodology |
|---|---|---|
| Peroxyl Radicals | kinh = (2.8 ± 0.9) × 103 M−1s−1nih.gov | Inhibited autoxidation of methyl linoleate |
| Superoxide Radicals | ΔG = -1.9 kcal/mol, Energy Barrier = 2.1 kcal/mol | Density Functional Theory (DFT) calculations |
Modulation of Antioxidant Defense Systems (e.g., Nrf2 Pathway)
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, forming a key component of the cellular defense against oxidative stress. nih.govmdpi.commdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.comresearchgate.net In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes. mdpi.commdpi.comresearchgate.net
While the broader class of chalcones, to which Homobutein belongs, has been investigated for antioxidant properties, direct evidence detailing Homobutein's specific mechanism of action via modulation of the Nrf2 pathway is not extensively documented in the available research. However, studies on the closely related compound, butein, have shown that it can ameliorate oxidative stress by activating the Nrf2 signaling pathway. mdpi.comnih.gov In studies on H9c2 cardiomyoblasts, butein was observed to promote the translocation of Nrf2 protein from the cytosol to the nucleus, which in turn activated its target antioxidant genes. mdpi.comnih.gov This action suggests a potential, though not directly confirmed, mechanism for related chalcones like Homobutein. The activation of the Nrf2 pathway by antioxidant compounds is a recognized mechanism for enhancing cellular defense against oxidative damage. mdpi.comresearchgate.net
Kinetic and Mechanistic Studies of Antioxidant Activity
Kinetic and mechanistic studies provide quantitative insights into the antioxidant efficacy of a compound. Homobutein has been investigated for its chain-breaking antioxidant mechanism, which involves the trapping of peroxyl radicals. nih.gov In a study using the inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles (pH 7.4, 37 °C), Homobutein's antioxidant activity was quantified and compared to that of its structural analog, butein, and the standard antioxidant α-tocopherol. nih.gov
Homobutein was found to have an inhibition rate constant (k_inh) of (2.8 ± 0.9) × 10³ M⁻¹s⁻¹. nih.gov This value indicates its reactivity towards peroxyl radicals. The antioxidant potency of a phenolic compound is also related to the bond dissociation energy of the hydroxyl group (BDE_OH), with a lower value indicating easier hydrogen atom donation to a radical. The relative BDE_OH for Homobutein was estimated to be 82.6 kcal/mol. nih.gov In comparison, butein demonstrated a higher inhibition rate constant and a lower BDE_OH, indicating more potent chain-breaking antioxidant activity under the studied conditions. nih.gov
Table 1: Antioxidant Kinetic Parameters
This table summarizes the kinetic data for Homobutein compared to Butein and α-tocopherol.
| Compound | Inhibition Rate Constant (k_inh) M⁻¹s⁻¹ | Stoichiometry (n) | Bond Dissociation Energy (BDE_OH) kcal/mol |
| Homobutein | (2.8 ± 0.9) × 10³ | Not Reported | 82.6 (estimated) |
| Butein | (3.0 ± 0.9) × 10⁴ | 3.7 ± 1.1 | 78.4 ± 0.2 |
| α-Tocopherol | (2.2 ± 0.6) × 10⁴ | 2.0 | Not Reported |
Data sourced from kinetic studies of methyl linoleate autoxidation. nih.gov
Antiparasitic Activity and Target Interactions
Antiplasmodial Activity against Plasmodium falciparum Strains
Malaria, caused by parasites of the Plasmodium genus, particularly P. falciparum, remains a significant global health issue due to the emergence of drug-resistant strains. nih.govnih.gov This has necessitated the search for new antimalarial compounds with novel mechanisms of action. nih.govresearchgate.net A review of the current scientific literature did not yield specific studies detailing the antiplasmodial activity of Homobutein against any strains of Plasmodium falciparum. Research in this area has focused on other classes of compounds, including Hsp90 inhibitors and various natural products, which have shown potent activity against both chloroquine-sensitive and resistant parasite strains. nih.govresearchgate.net
Inhibition of Parasitic Enzymes (e.g., Falcipain-2)
Falcipain-2 is a principal cysteine protease in P. falciparum that plays a crucial role in the degradation of host hemoglobin, a process essential for parasite survival. nih.govfrontiersin.orgesrf.fr This makes Falcipain-2 a validated and promising target for antimalarial drug development. nih.govfrontiersin.org Various classes of compounds, including peptidyl vinyl phosphonates, thiosemicarbazones, and chalcones, have been identified as inhibitors of Falcipain-2. nih.govnih.gov However, there is no specific research available that documents the inhibitory activity of Homobutein against Falcipain-2. While Homobutein belongs to the chalcone (B49325) family, its direct interaction with and potential inhibition of this parasitic enzyme have not been reported. nih.gov
Anti-Toxoplasma gondii Activity
Toxoplasma gondii is an opportunistic protozoan parasite responsible for the disease toxoplasmosis, which can cause severe illness in immunocompromised individuals and in congenital infections. nih.govmdpi.com Current treatments are limited, particularly against the latent cyst stage of the parasite, driving the need for novel therapeutic agents. nih.govmdpi.com Based on a review of available scientific studies, there is no specific information regarding the activity of Homobutein against Toxoplasma gondii.
Antineoplastic Activity and Cellular Pathways
The search for novel antineoplastic agents from natural and synthetic sources is a major focus of cancer research. These agents can exert their effects through various cellular pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of proliferation. mdpi.comencyclopedia.pubnih.gov
Specific data on the antineoplastic activity and the targeted cellular pathways of Homobutein are not available in the current body of scientific literature. However, research on the structurally similar chalcone, butein, has demonstrated notable anticancer effects. Studies have shown that butein can inhibit the proliferation of acute lymphoblastic leukemia (ALL) cell lines in a dose-dependent manner. researchgate.net Furthermore, butein has been shown to inhibit the growth of xenografted human colorectal and hepatocellular carcinoma tumors in vivo. researchgate.net The mechanisms implicated in butein's activity in leukemia cells include the inhibition of telomerase activity and the induction of apoptosis and differentiation via the Akt/hTERT pathway. researchgate.net While these findings for butein are significant, it is crucial to note that they cannot be directly extrapolated to Homobutein without specific experimental validation.
Inhibition of Cancer Cell Proliferation (e.g., K562, Ovarian Cancer Cells)
Information regarding the direct inhibition of K562 or ovarian cancer cell proliferation by Homobutein is not available in the current scientific literature based on the conducted search. While related compounds like Butein have been studied for their effects on cancer cells, specific data on Homobutein's activity in this area is absent. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net
Induction of Cell Cycle Arrest
There is currently no available research data detailing the induction of cell cycle arrest by Homobutein in cancer cells. Studies have explored the effects of other chalcones, such as Butein, on cell cycle progression, but specific mechanisms for Homobutein have not been reported. nih.govnih.gov
Mechanisms of Apoptosis Induction
Scientific literature does not currently contain specific details on the mechanisms of apoptosis induction by Homobutein. While the pro-apoptotic activities of related flavonoids are documented, research focusing solely on Homobutein's role in initiating programmed cell death is not available. nih.govnih.gov
Modulation of Oncogenic Signaling Pathways (e.g., STAT3, PI3K/Akt)
There is no specific information available from the conducted searches regarding the modulation of oncogenic signaling pathways such as STAT3 or PI3K/Akt by Homobutein. The regulatory effects of the related compound Butein on these pathways have been investigated, but similar studies on Homobutein have not been found. researchgate.netnih.govnih.govresearchgate.net
Anti-Tyrosinase Activity and Mechanistic Insights
Homobutein has demonstrated potent activity as an inhibitor of mushroom tyrosinase (mTYR), an enzyme crucial for melanin (B1238610) biosynthesis. doaj.orgnih.govresearchgate.net This inhibitory action is relevant for applications in dermatology for skin pigmentation disorders and in the food industry to prevent enzymatic browning. nih.gov
Inhibition Kinetics (e.g., Monophenolase and Diphenolase Reactions)
Homobutein effectively inhibits both the monophenolase and diphenolase activities of tyrosinase. doaj.orgnih.govresearchgate.net The monophenolase reaction involves the hydroxylation of monophenols (e.g., L-tyrosine) to o-diphenols, while the diphenolase reaction involves the oxidation of o-diphenols (e.g., L-dopa) to o-quinones. nih.gov
Kinetic studies have quantified the inhibitory potency of Homobutein. The IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, were determined to be 14.78 ± 1.05 µM for the monophenolase reaction and 12.36 ± 2.00 µM for the diphenolase reaction, using L-tyrosine and L-dopa as substrates, respectively. doaj.orgnih.govnih.gov
Inhibitory Potency (IC50) of Homobutein against Tyrosinase
| Enzyme Activity | Substrate | IC50 Value (µM) | Reference |
|---|---|---|---|
| Monophenolase | L-tyrosine | 14.78 ± 1.05 | doaj.orgnih.govnih.gov |
| Diphenolase | L-dopa | 12.36 ± 2.00 | doaj.orgnih.govnih.gov |
Mechanistic Classification of Enzyme Inhibition (e.g., Competitive, Mixed-Type)
The mechanism by which Homobutein inhibits tyrosinase has been classified through kinetic analysis. nih.gov The data indicates that Homobutein acts as a nearly competitive inhibitor toward both the monophenolase and diphenolase functions of the enzyme. doaj.orgresearchgate.netnih.gov
A competitive inhibitor typically binds to the active site of the free enzyme, preventing the substrate from binding. nih.gov While Homobutein's inhibition is predominantly competitive, a more rigorous analysis treating the inhibition as mixed-type (involving binding to both the free enzyme and the enzyme-substrate complex) was also performed. nih.govresearchgate.net This analysis confirmed that the competitive mechanism is overwhelmingly prevalent. nih.govresearchgate.net
The inhibition constants (K_I), which measure the affinity of the inhibitor for the free enzyme, were determined. For the monophenolase reaction, the K_I was 2.76 ± 0.70 µM, and for the diphenolase reaction, it was 2.50 ± 1.56 µM. doaj.orgnih.govresearchgate.netnih.gov The corresponding K_I' values, which measure affinity for the enzyme-substrate complex, were significantly higher, confirming the dominance of the competitive inhibition mechanism. nih.gov
Inhibition Constants of Homobutein against Tyrosinase
| Enzyme Activity | Inhibition Constant (K_I) (µM) | Reference |
|---|---|---|
| Monophenolase | 2.76 ± 0.70 | doaj.orgnih.govresearchgate.netnih.gov |
| Diphenolase | 2.50 ± 1.56 | doaj.orgnih.govresearchgate.netnih.gov |
Neuroprotective Potential and Enzyme Inhibition in Disease Mechanisms
Initial scientific investigations into Homobutein have primarily focused on its interaction with specific enzymes, with research on its direct neuroprotective potential remaining limited in publicly available literature. The current body of evidence points towards its activity as an enzyme inhibitor, which may have implications for diseases where enzymatic activity is a key factor.
One of the notable activities of Homobutein is its role as an inhibitor of mushroom tyrosinase (mTYR). Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest in the context of hyperpigmentation disorders. Research has shown that Homobutein exhibits a nearly competitive inhibition towards both the monophenolase and diphenolase activities of tyrosinase.
In studies investigating its inhibitory effects, Homobutein demonstrated significant potency. The inhibition constant (KI) for the monophenolase activity was determined to be 2.76 ± 0.70 µM, and for the diphenolase activity, it was 2.50 ± 1.56 µM. Furthermore, the IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were found to be 14.78 ± 1.05 µM for monophenolase and 12.36 ± 2.00 µM for diphenolase at a substrate concentration of 1 mM.
Table 1: Inhibitory Activity of Homobutein on Mushroom Tyrosinase
| Parameter | Value |
| Monophenolase KI | 2.76 ± 0.70 µM |
| Diphenolase KI | 2.50 ± 1.56 µM |
| Monophenolase IC50 (at 1 mM substrate) | 14.78 ± 1.05 µM |
| Diphenolase IC50 (at 1 mM substrate) | 12.36 ± 2.00 µM |
In addition to its anti-tyrosinase activity, Homobutein has been investigated for its antioxidant properties. While not a direct measure of neuroprotection, the ability to counteract oxidative stress is a mechanism relevant to the pathology of many neurodegenerative diseases. In one study, the chain-breaking antioxidant activity of Homobutein was quantified, yielding a kinetic rate constant (kinh) of (2.8 ± 0.9) × 103 M-1s-1. The bond dissociation energy of the hydroxyl group (BDEOH), a measure of antioxidant capacity, was estimated to be 82.6 kcal/mol for Homobutein.
Table 2: Antioxidant Properties of Homobutein
| Parameter | Value |
| Antioxidant Activity (kinh) | (2.8 ± 0.9) × 103 M-1s-1 |
| Estimated BDEOH | 82.6 kcal/mol |
It is important to note that while these findings on enzyme inhibition and antioxidant activity are significant, direct evidence and detailed research findings regarding the neuroprotective potential of Homobutein are not extensively available in the current scientific literature. Future studies are needed to explore whether these observed biochemical activities translate into protective effects for neuronal cells and to elucidate the specific molecular mechanisms that would be involved in such a neuroprotective role.
Structure Activity Relationship Sar Studies and Computational Approaches
Influence of Functional Groups and Structural Motifs on Bioactivity
The bioactivity of Homobutein (B600574) is intrinsically linked to its chalcone (B49325) scaffold, which features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific arrangement and nature of substituent groups on these rings are critical determinants of its biological effects, including antioxidant, antimalarial, and enzyme-inhibitory activities. nih.govnih.gov
Homobutein's structure is characterized by hydroxyl (-OH) groups at the 2' and 4' positions of ring A and a methoxy (B1213986) (-OCH₃) and hydroxyl group at the 3 and 4 positions of ring B, respectively. nih.gov The antioxidant capacity of chalcones is heavily influenced by the presence and position of these hydroxyl groups. nih.gov For instance, the 4-hydroxyl group on ring B is crucial for its radical scavenging activity. nih.gov
A comparative study with the related chalcone, Butein (B1668091), which has two hydroxyl groups on ring B (at positions 3 and 4) instead of one hydroxyl and one methoxy group, reveals important SAR insights. Butein generally exhibits more potent antioxidant activity due to its catechol moiety on ring B, which is more effective at radical scavenging and iron chelation than the guaiacyl group of Homobutein. nih.govnih.gov The bond dissociation enthalpy (BDE) of the 4-OH group, a key indicator of hydrogen atom transfer-based antioxidant activity, is estimated to be higher for Homobutein (82.6 kcal/mol) compared to Butein (78.4 ± 0.2 kcal/mol), indicating Butein is a more potent chain-breaking antioxidant. nih.gov
However, the substitution pattern of Homobutein confers potent anti-tyrosinase activity. It acts as a nearly competitive inhibitor for both monophenolase and diphenolase functions of mushroom tyrosinase, with Kᵢ values of 2.76 ± 0.70 µM and 2.50 ± 1.56 µM, respectively. nih.govnih.gov This suggests that the specific arrangement of the methoxy and hydroxyl groups on ring B is favorable for binding to the tyrosinase active site. nih.gov
Molecular Docking and Ligand-Protein Interaction Analyses
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov These analyses have been applied to Homobutein to understand its interaction with enzymes implicated in malaria and skin pigmentation.
Interaction with Falcipain-2: Falcipain-2 is a critical cysteine protease for the malaria parasite Plasmodium falciparum. nih.gov Docking studies were performed to evaluate Homobutein as a potential inhibitor of this enzyme. The coordinates for Homobutein were calculated using Discovery Studio, and the molecule was docked into the active site of falcipain-2. nih.gov The simulations aim to identify the most energetically favorable binding pose and characterize the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These computational experiments are part of a broader investigation to elucidate the molecular mechanisms by which chalcones like Homobutein exert their moderate antiplasmodial activity. nih.govresearchgate.net
Interaction with Tyrosinase: To support experimental findings of its potent anti-tyrosinase activity, molecular docking studies were conducted with mushroom tyrosinase. nih.gov The results confirmed that Homobutein binds effectively within the enzyme's active site. The simulations showed that Homobutein places its B ring (the guaiacyl moiety) toward the catalytic copper ions, with the 4-hydroxyl group oriented to chelate one of the copper ions (CuA). This interaction is a key component of the inhibitory mechanism. The docking studies align with the experimental observation that Homobutein acts as a competitive inhibitor. nih.gov
Quantum Chemical Calculations and Theoretical Studies (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), have provided deep insights into the molecular properties of Homobutein. researchgate.net DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For Homobutein, DFT calculations have been performed using methods like B3LYP with basis sets such as 6-31+G(d,p) to analyze its geometry, stability, and reactivity. researchgate.net
DFT-based geometry optimization reveals the most stable three-dimensional structure of Homobutein. A key structural feature identified is a strong intramolecular hydrogen bond between the 2'-hydroxyl group (H4(hydroxy)) on ring A and the carbonyl oxygen of the chalcone backbone. nih.gov In the minimum energy conformation, this H-bond length is calculated to be 2.092 Å. nih.gov This interaction contributes to the planarity and stability of the molecule. nih.gov
The electronic properties derived from DFT calculations help explain the molecule's reactivity. Analysis of the reactivity between Homobutein and the superoxide (B77818) radical shows the capture of the hydrogen atom from the 4-hydroxyl group by the radical, characterized by a transition state with a low energy barrier (E(barrier) of 2.1 kcal/mol), underscoring its antioxidant potential. nih.gov
The interaction of Homobutein with metal ions, particularly iron, is crucial to its antioxidant and potential antimalarial activities, as iron can catalyze the formation of damaging reactive oxygen species. researchgate.net DFT studies have been employed to theoretically investigate the chelation of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions by Homobutein. researchgate.net
These theoretical studies analyze the nature of the complex structures formed, the stability of the Homobutein-Feⁿ⁺ complexes, and the electronic properties of the iron cations before and after complexation. researchgate.net The calculations consider interactions with both neutral and deprotonated forms of Homobutein. The results indicate that the most favorable chelation sites involve the 2'-hydroxyl group and the adjacent carbonyl oxygen. The stability of these complexes is a key factor in the molecule's ability to act as a metal-chelating antioxidant, thereby preventing metal-catalyzed oxidative damage. researchgate.net
Pre Clinical Research Models and Advanced Delivery Systems
In Vivo Animal Models for Investigating Biological Effects and Delivery Platforms
Xenograft Mouse Models for Tumor Growth Inhibition Studies
Xenograft mouse models are a widely used in vivo approach in cancer research to evaluate the effectiveness of potential anti-cancer agents. altogenlabs.comnih.gov In these models, human tumor cells are transplanted into immunocompromised mice, allowing the tumors to grow. altogenlabs.comnih.gov The response of these tumors to therapeutic regimens can then be studied in vivo. nih.gov While the search results discuss the use of xenograft models for evaluating tumor growth inhibition by various compounds and delivery systems altogenlabs.comresearchgate.nethanmi.co.krfrontiersin.org, there are no specific data tables provided within the search results detailing Homobutein's effects on tumor growth in xenograft models. However, the concept of evaluating tumor growth inhibition in xenograft models is well-established in pre-clinical cancer research. altogenlabs.comnih.govhanmi.co.krfrontiersin.org Achieving at least a 50% inhibition in tumor growth is often considered a qualified 'response' to therapy in these models. nih.gov
Studies on Cellular Uptake and Distribution in Pre-clinical Models
Investigating the cellular uptake and distribution of Homobutein (B600574) in pre-clinical models is vital for understanding its pharmacokinetic profile and how it reaches target tissues. Studies using in vitro and in vivo models can provide data on how well the compound is absorbed, where it is distributed within the body, and how it is metabolized and excreted. While the provided search results discuss cellular uptake and distribution in the context of drug delivery systems and other compounds pensoft.netunito.it, there are no specific data tables detailing the cellular uptake and distribution of Homobutein itself in pre-clinical models. However, studies on the antioxidant properties of Homobutein have involved uptake kinetic studies in methyl linoleate (B1235992) micelles. researchgate.net
Development of Advanced Drug Delivery Systems
The development of advanced drug delivery systems aims to improve the therapeutic index of compounds by enhancing their solubility, stability, bioavailability, and targeted delivery to specific cells or tissues. uclouvain.bekuleuven.bemdpi.comnih.govworldbrainmapping.org
Extracellular Vesicles (EVs) as Nanocarriers for Enhanced Delivery
Extracellular vesicles (EVs), including exosomes and ectosomes, are naturally occurring lipid bilayer vesicles that have emerged as promising nanocarriers for drug delivery. nih.govmdpi.commdpi.comnih.gov EVs can encapsulate both hydrophilic and hydrophobic drugs and have the ability to pass through biological barriers and exhibit intrinsic cell targeting properties. nih.govmdpi.com Their advantages include biocompatibility, low immunogenicity, and the potential for targeted delivery. nih.govmdpi.comnih.gov Studies have explored the use of EVs, including plant-derived EVs, for delivering therapeutic agents in cancer therapy. mdpi.comnih.gov While the search results highlight the potential of EVs as nanocarriers nih.govmdpi.commdpi.comnih.gov and mention Homobutein in the context of strategies that can effectively utilize nanoparticles researchgate.net, there are no specific data tables detailing the encapsulation or delivery of Homobutein using EVs within the provided results.
Strategies for Improving Bioavailability and Targeted Delivery in Research Models
Improving the bioavailability and achieving targeted delivery are key challenges in drug development. Various strategies are being explored to enhance the delivery of compounds in research models. Nanoparticle-based drug delivery systems are a prominent approach, offering advantages such as increased solubility, improved stability, and targeted delivery to specific cells or tissues. mdpi.comworldbrainmapping.org These systems can utilize passive targeting through the enhanced permeability and retention (EPR) effect in tumors or active targeting by functionalizing nanoparticles with ligands that bind to specific receptors on target cells. mdpi.comworldbrainmapping.org Lipid-based nanocarriers, including liposomes and nanoemulsions, are also being investigated for delivering various compounds, including flavonoids and flavonolignans, to improve their bioavailability. pharmaexcipients.com Self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are other formulations used to enhance the oral absorption and bioavailability of poorly soluble drugs. pensoft.netnih.gov While the search results discuss these strategies in detail pensoft.netmdpi.comnih.govworldbrainmapping.orgpharmaexcipients.com, there are no specific data tables provided that demonstrate the improved bioavailability or targeted delivery of Homobutein using these methods in research models. However, the general principles and effectiveness of these advanced delivery systems in enhancing the therapeutic potential of various compounds are well-documented. pensoft.netmdpi.comnih.govworldbrainmapping.orgpharmaexcipients.com
Challenges in Homobutein Research and Future Perspectives
Research Challenges in Bioavailability and Metabolism
A significant hurdle in the research and development of Homobutein (B600574) is its unfavorable pharmacokinetic profile, primarily characterized by poor aqueous solubility and rapid metabolism. researchgate.netfrontiersin.org These factors contribute to low bioavailability and limited tissue enrichment, which can restrict its therapeutic efficacy in research settings. researchgate.netfrontiersin.org The poor aqueous solubility can impede its absorption and distribution within biological systems, while rapid metabolic breakdown can lead to a short half-life and reduced exposure of target tissues to the active compound.
Identification of Research Gaps and Unexplored Mechanisms
While various biological activities of Homobutein have been reported, there remain significant gaps in the comprehensive understanding of its underlying mechanisms. For instance, although its antioxidant activity has been investigated, a complete picture of its mechanisms in different contexts, particularly in comparison to structurally related compounds like butein (B1668091), is still developing. researchgate.net Similarly, while molecular docking studies have provided insights into Homobutein's mechanism of tyrosinase inhibition, further research may be needed for a full rationalization of the mechanisms of related chalcones like butein, highlighting areas for deeper mechanistic exploration of Homobutein itself. researchgate.net The potential synergistic effects of Homobutein with other bioactive compounds, particularly within complex natural extracts, represent another area that requires further investigation. xiahepublishing.comwindows.net
Strategic Directions for Future Investigations
Addressing the existing challenges and filling the research gaps necessitates the implementation of strategic directions for future investigations into Homobutein.
Advanced Computational Design and Molecular Engineering of Homobutein Analogs
Advanced computational approaches, such as Density Functional Theory (DFT) and molecular docking, have already proven valuable in studying the properties and interactions of Homobutein, including its ability to chelate iron and inhibit enzymes like tyrosinase. researchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net Future research can leverage these computational tools for the rational design and molecular engineering of Homobutein analogs with improved pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, while retaining or augmenting desired biological activities. researchgate.netresearchgate.net Techniques like semi-rational design and site-directed mutagenesis applied to enzymes involved in chalcone (B49325) modification also offer avenues for selectively producing Homobutein or novel derivatives with tailored properties. nih.govacs.org
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Integrating multi-omics technologies, such as transcriptomics and metabolomics, holds significant promise for gaining a more comprehensive understanding of how Homobutein interacts with biological systems at a molecular level. metwarebio.comnih.govmetabolon.commdpi.com While general applications of omics in understanding drug responses and identifying biomarkers are established, applying these technologies specifically to Homobutein research can reveal complex interactions across genes, transcripts, proteins, and metabolites. uninet.edu This integrated approach can help elucidate the complete spectrum of metabolic pathways and genetic regulatory networks influenced by Homobutein, providing deeper insights into its mechanisms of action and potential therapeutic targets.
Exploration of Synergistic Effects with Other Bioactive Compounds in Research Settings
Investigating the potential synergistic effects of Homobutein in combination with other bioactive compounds is a crucial strategic direction. Research into the synergistic interactions between natural products, including chalcones, and other agents like antibiotics has shown promise. preprints.orgmedrxiv.org Future studies should focus on systematically evaluating combinations of Homobutein with other natural compounds or conventional agents in relevant research models to identify synergistic effects that could enhance its efficacy or broaden its spectrum of activity. This is particularly relevant in the context of complex natural extracts where Homobutein is present alongside other phytochemicals. xiahepublishing.comwindows.net
Development of Novel Research Methodologies for Enhanced Study of Homobutein
The development and application of novel research methodologies are essential to overcome the limitations associated with studying Homobutein. Innovative drug delivery systems, such as utilizing extracellular vesicles, have shown potential in improving the uptake and efficacy of Homobutein in research models of diseases like cancer. frontiersin.org Exploring other advanced delivery strategies could enhance its bioavailability and target-specific delivery. Furthermore, employing and refining techniques like hydrodynamic voltammetry with a rotating ring-disk electrode, which have been used for studying related antioxidants, can provide valuable electrochemical insights into Homobutein's activity. researchgate.netnih.gov The adaptation of cell-based high-throughput screening assays can also facilitate the efficient identification of Homobutein's effects on specific biological pathways or targets. nih.gov
Q & A
Basic Research Question
- Ferrozine Assay : Mix Homobutein (1–100 μM) with FeCl₂ (50 μM) and ferrozine (5 mM). Measure absorbance at 562 nm .
- Controls : Deferoxamine (positive chelator) and EDTA.
- Data Interpretation : Calculate binding stoichiometry via Job’s plot. Homobutein binds Fe²⁺/Fe³⁺ at 1:1 molar ratio .
What mechanistic studies differentiate Homobutein’s anti-inflammatory action from its antioxidant effects?
Advanced Research Question
- NF-κB vs. Nrf2 Pathways : Use siRNA knockdown in RAW264.7 macrophages. Homobutein’s anti-inflammatory action is NF-κB-dependent, while Nrf2 silencing does not alter antioxidant response .
- ROS Scavenging : Measure intracellular ROS (DCFH-DA probe) under LPS stimulation. Homobutein reduces ROS by 60% at 20 μM .
How do solvent systems affect Homobutein’s solubility in pharmacokinetic studies?
Basic Research Question
- Solubility Profile : Homobutein dissolves best in DMSO (50 mg/mL), poorly in aqueous buffers (<0.1 mg/mL at pH 7.4) .
- Formulation Strategy : Use β-cyclodextrin inclusion complexes to enhance bioavailability. Validate via HPLC-UV (λ = 280 nm) .
What in vivo models are suitable for validating Homobutein’s anticancer activity?
Advanced Research Question
- Xenograft Models : Administer Homobutein (10–50 mg/kg/day, IP) in nude mice with HCT116 colon tumors. Monitor tumor volume and HDAC activity in excised tissues .
- Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine). No toxicity reported below 100 mg/kg .
How can kinetic studies resolve conflicting data on Homobutein’s anti-tyrosinase activity?
Advanced Research Question
- Oxygen Consumption Assay : Compare Homobutein (5–20 μM) with kojic acid. At 20 μM, Homobutein reduces O₂ consumption by 70% (vs. 85% for kojic acid) .
- Lineweaver-Burk Analysis : Homobutein acts as a mixed inhibitor (Km increases, Vmax decreases), suggesting dual binding to enzyme and substrate .
What structural analogs of Homobutein enhance HDAC selectivity, and how are they designed?
Advanced Research Question
- SAR Analysis : Introduce methoxy groups at C3 (as in Butein) to improve HDAC1 selectivity. Homobutein’s 3-OH group reduces potency vs. Trichostatin A .
- Docking Studies (AutoDock Vina) : Modify the chalcone backbone to fit HDAC1’s hydrophobic pocket (binding energy < -8 kcal/mol) .
Why do discrepancies exist between computational predictions and experimental results for Homobutein’s antimalarial activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
